Hydrazinesulfinic acid, 2-phenyl-
Description
Hydrazinesulfinic acid, 2-phenyl-, is a sulfinic acid derivative characterized by a phenyl group substituted at the second position of the hydrazine backbone. The compound’s core structure combines a hydrazine moiety (NH₂-NH-) with a sulfinic acid group (-SO₂H) and a phenyl ring, which may confer reactivity, solubility, and biological activity depending on substituents and functional groups.
Properties
CAS No. |
66003-61-0 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
(2-sulfinohydrazinyl)benzene |
InChI |
InChI=1S/C6H8N2O2S/c9-11(10)8-7-6-4-2-1-3-5-6/h1-5,7-8H,(H,9,10) |
InChI Key |
XLQABIDPWCBPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNS(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hydrazinesulfinic acid, 2-phenyl- typically involves the reaction of phenylhydrazine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol and catalysts like glacial acetic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of hydrazinesulfinic acid, 2-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazine derivatives .
Chemical Reactions Analysis
Types of Reactions: Hydrazinesulfinic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, chlorine under acidic conditions.
Major Products Formed:
Oxidation: Phenylsulfonic acid.
Reduction: Phenylhydrazine.
Substitution: Bromophenylhydrazine, chlorophenylhydrazine.
Scientific Research Applications
Hydrazinesulfinic acid, 2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and polymers .
Mechanism of Action
The mechanism of action of hydrazinesulfinic acid, 2-phenyl- involves its reactivity with nucleophiles and electrophiles. The hydrazine group can form hydrazones with carbonyl compounds, while the sulfinic acid moiety can participate in redox reactions. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares hydrazinesulfinic acid, 2-phenyl-, with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological relevance.
Hydrazinesulfonic Acid, 2-(4-Methoxyphenyl)-, Sodium Salt (1:1) (CAS RN: 5446-07-1)
- Structure : Features a sulfonic acid (-SO₃H) group instead of sulfinic acid (-SO₂H) and a 4-methoxy-substituted phenyl ring. The sodium salt form enhances stability and solubility.
- Molecular Formula : C₇H₁₀N₂O₄S·Na (Molecular Mass: 241.22) .
- Key Differences: Acidity: Sulfonic acid derivatives are stronger acids than sulfinic acids due to greater electron withdrawal. Applications: Sodium salts of sulfonic acids are often used in industrial or pharmaceutical contexts for improved handling .
Phenelzine Hydrogen Sulfate (CAS RN: 156-51-4)
- Structure : A phenethylhydrazine derivative complexed with sulfuric acid. The phenyl group is attached to an ethyl chain rather than directly to the hydrazine.
- Molecular Formula : C₈H₁₂N₂·H₂SO₄ (UNII: 2681D7P965) .
- Stability: The sulfate salt form improves shelf life and reduces hygroscopicity compared to free hydrazines .
2-Aryl-1,3-Thiazolidin-4-One Derivatives (e.g., Compound 4g)
- Structure: Derivatives like 4g feature a 2-phenyl ring with 3-methoxy, 4-hydroxy, and 5-nitro substitutions, fused to a thiazolidinone ring.
- Key Differences :
- Biological Activity : Compound 4g demonstrated potent inhibitory activity against cancer cell lines, suggesting that electron-withdrawing groups (e.g., nitro) enhance bioactivity in aryl-substituted compounds .
- Synthetic Pathways : Similar to hydrazinesulfinic acid derivatives, these compounds are synthesized via cyclization and substitution reactions under controlled conditions (e.g., acetic acid heating or sodium sulfide treatment) .
2-Hydrazinyl-4-Sulfobenzoic Acid (CAS RN: 77734-51-1)
- Structure : Combines a hydrazine group with a sulfobenzoic acid moiety.
- Key Differences: Functionality: The sulfonic acid and carboxylic acid groups increase polarity, making this compound more water-soluble than sulfinic acid analogs.
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
